(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chloro group at position 2, a phenyl group at position 6, and a cyclobutylamine moiety at position 4 of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced through nucleophilic substitution reactions. For example, 4,6-dichloropyrimidine can be reacted with phenylboronic acid in the presence of a palladium catalyst to form 2-chloro-6-phenylpyrimidine.
Attachment of the Cyclobutylamine Moiety: The final step involves the nucleophilic substitution of the chloro group at position 4 with cyclobutylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 2 can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclobutylamine moiety.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride or potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the cyclobutylamine moiety.
Coupling Reactions: Biaryl derivatives with extended aromatic systems.
Scientific Research Applications
(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer, infectious diseases, and inflammatory conditions.
Biological Studies: It serves as a probe for studying biological pathways and molecular interactions, particularly those involving pyrimidine-based enzymes and receptors.
Chemical Biology: The compound is used in chemical biology to investigate the structure-activity relationships of pyrimidine derivatives and their biological targets.
Material Science: It is employed in the development of novel materials with specific electronic, optical, and mechanical properties.
Mechanism of Action
The mechanism of action of (2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. The molecular pathways involved may include:
Inhibition of Protein Kinases: The compound can inhibit protein kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of target proteins.
Modulation of Enzyme Activity: It can modulate the activity of enzymes involved in DNA replication, repair, and transcription.
Receptor Binding: The compound can bind to specific receptors, such as G-protein-coupled receptors (GPCRs), and modulate their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diphenylpyrimidine: Similar structure but with phenyl groups at positions 4 and 6.
4-Chloro-6-phenylpyrimidine: Lacks the cyclobutylamine moiety.
2,4,6-Trichloropyrimidine: Contains chloro groups at positions 2, 4, and 6.
Uniqueness
(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine is unique due to the presence of the cyclobutylamine moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to interact with specific molecular targets and modulate their activity, making it a valuable tool in medicinal chemistry and biological research.
Properties
Molecular Formula |
C14H14ClN3 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-chloro-N-cyclobutyl-6-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C14H14ClN3/c15-14-17-12(10-5-2-1-3-6-10)9-13(18-14)16-11-7-4-8-11/h1-3,5-6,9,11H,4,7-8H2,(H,16,17,18) |
InChI Key |
OISWMTKZXQXOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.